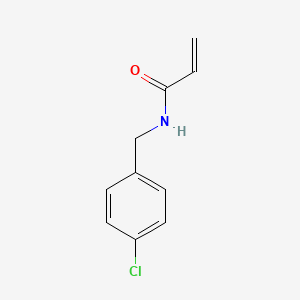

N-(4-chlorobenzyl)acrylamide

Overview

Description

Scientific Research Applications

1. Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of acrylamide, is extensively used in bioengineering. It's particularly effective for the nondestructive release of biological cells and proteins, facilitating studies of extracellular matrix (ECM), cell sheet engineering for tissue transplantation, formation of tumor-like spheroids, study of bioadhesion and bioadsorption, and manipulation of individual cells (Cooperstein & Canavan, 2010).

2. Industrial and Laboratory Applications

Acrylamide, the basic structure of N-(4-chlorobenzyl)acrylamide, is vital in producing polyacrylamide. Polyacrylamide is used in soil conditioning, wastewater treatment, cosmetics, paper and textile industries, and as a solid support in protein electrophoresis in laboratories. Understanding acrylamide's chemistry and biochemistry is crucial due to its extensive applications and potential exposure risks (Friedman, 2003).

3. Corrosion Inhibition Research

Research on synthetic acrylamide derivatives has shown their potential as effective corrosion inhibitors. Studies involving compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have demonstrated significant efficiency in preventing copper corrosion in acidic environments. This indicates their potential application in industrial settings where corrosion is a concern (Abu-Rayyan et al., 2022).

4. Catalysis in Chemical Reactions

Acrylamide derivatives have been used in developing metal/N-doped carbon nanocatalysts for selective hydrogenation of organic compounds. These catalysts exhibit high activity and efficiency, offering insights into new materials design and applications in various chemical processes (Jiang et al., 2021).

Safety and Hazards

The safety data sheet for acrylamide, a related compound, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOUPSDZRNVKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

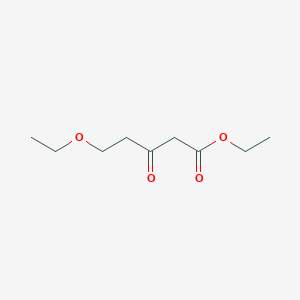

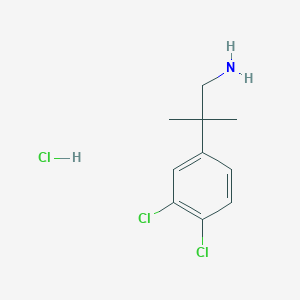

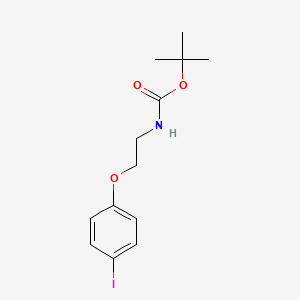

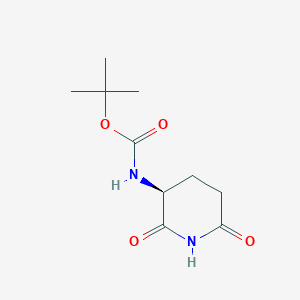

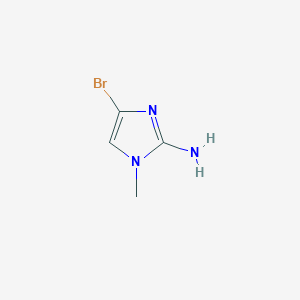

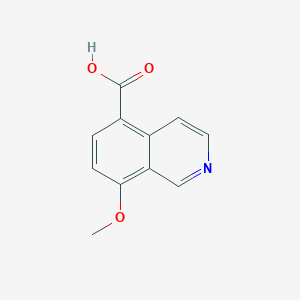

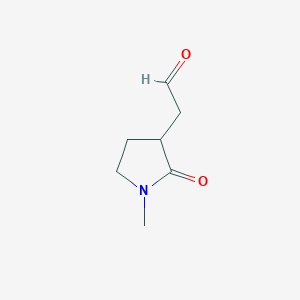

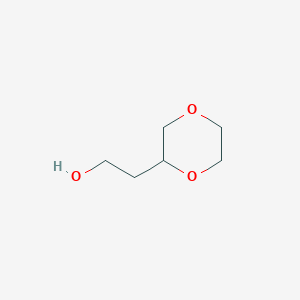

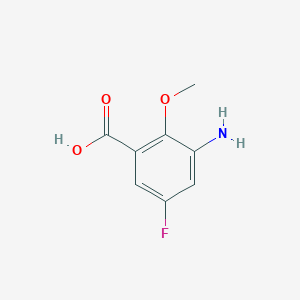

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

![{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine](/img/structure/B3105006.png)

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)